(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol
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Overview
Description
(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is a chemical compound with the molecular formula C9H10F2O2 and a molecular weight of 188.17 g/mol This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol typically involves the introduction of the difluoroethoxy group to the phenyl ring. One common method is the reaction of 4-hydroxy-2-methylphenylmethanol with difluoroethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 4-(2,2-difluoroethoxy)-2-methylbenzaldehyde or 4-(2,2-difluoroethoxy)-2-methylbenzoic acid.
Reduction: Formation of 4-(2,2-difluoroethoxy)-2-methylphenol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
(4-(2,2-Difluoroethoxy)-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.
(4-(2,2-Difluoroethoxy)phenyl)methanol: Lacks the methyl group on the phenyl ring.
(4-({[2-(2,2-difluoroethoxy)ethyl]amino}methyl)phenyl)methanol: Contains an aminoethyl group instead of a methyl group.
Uniqueness
(4-(2,2-Difluoroethoxy)-2-methylphenyl)methanol is unique due to the presence of both the difluoroethoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to similar compounds .
Properties
IUPAC Name |
[4-(2,2-difluoroethoxy)-2-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-7-4-9(14-6-10(11)12)3-2-8(7)5-13/h2-4,10,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKHTXWNZVBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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